(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Description
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C15H16ClNO·HCl It is a derivative of methanamine, featuring both a chlorophenyl and an ethoxyphenyl group
Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16;/h3-10,15H,2,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAULLTUZVWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2-ethoxyphenyl)methanamine
- (2-Chlorophenyl)methanamine hydrochloride
- 4-Methoxyphenethylamine
Uniqueness
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Biological Activity
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial properties, and enzyme inhibition, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN·HCl
- Molecular Weight : 303.18 g/mol
The compound's biological activities are attributed to its ability to interact with specific biological targets, including:
- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound may modulate signal transduction pathways through receptor binding.
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cell lines (A549, HeLa) | |
| Antimicrobial Activity | Effective against certain bacterial strains | |
| Enzyme Inhibition | Inhibits tyrosinase activity |
Anticancer Effects
A study evaluated the cytotoxic effects of this compound on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis.
- Methodology : Cell viability was assessed using MTT assays.
- Results : IC50 values were determined to be in the micromolar range, indicating potent activity against cancer cells.
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : Minimum inhibitory concentrations (MICs) were reported, showcasing its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The ability of the compound to inhibit tyrosinase was investigated due to its implications in hyperpigmentation disorders.
- Methodology : Enzyme kinetics were analyzed using Lineweaver-Burk plots.
- Results : The compound exhibited competitive inhibition with a Ki value indicative of its potency against tyrosinase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
